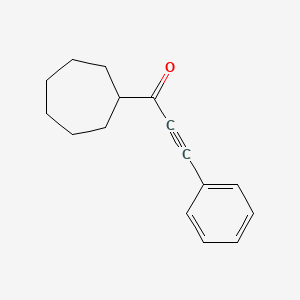
1-Cycloheptyl-3-phenylprop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C16H18O It is characterized by a cycloheptyl group attached to a phenylprop-2-yn-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-phenylprop-2-yn-1-one typically involves the reaction of cycloheptyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cycloheptyl-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cycloheptyl ketones or carboxylic acids.
Reduction: Formation of cycloheptyl alkenes or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cycloheptyl-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Cycloheptyl-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-phenylprop-2-yn-1-one: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
3-Iodo-1-phenylprop-2-yn-1-one: Contains an iodine atom, making it a powerful halogen-bond donor.
Uniqueness: 1-Cycloheptyl-3-phenylprop-2-yn-1-one is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl analog. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
918638-70-7 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
1-cycloheptyl-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H18O/c17-16(15-10-6-1-2-7-11-15)13-12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-11H2 |
InChI-Schlüssel |
YDVQVMMQINEDHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C(=O)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


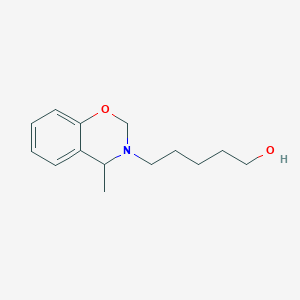
![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)
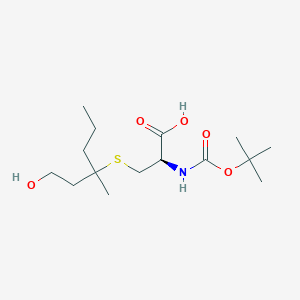
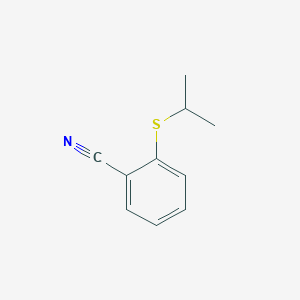
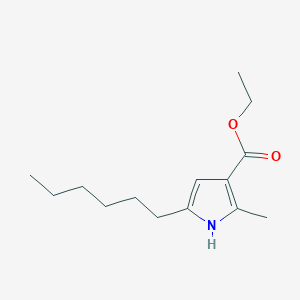
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)

![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
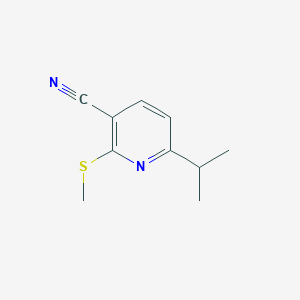
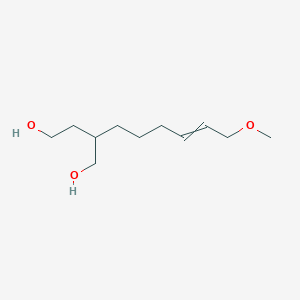
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
